6-chloro-N-pyrimidin-5-yl-3-{[3-(trifluoromethyl)phenyl]amino}-1,2-benzisoxazole-7-carboxamide
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Overview
Description
- This compound is a small molecule with the chemical formula C₁₉H₁₁ClF₃N₅O₂.
- It belongs to the class of organic compounds known as trifluoromethylbenzenes.
- Trifluoromethylbenzenes are organofluorine compounds containing a benzene ring substituted with one or more trifluoromethyl groups .
- The compound’s DrugBank accession number is DB07326.
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature.
- Researchers typically develop custom synthetic routes based on the compound’s structure and desired properties.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions would vary based on the reaction conditions and starting materials.
Scientific Research Applications
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, nucleic acids) could reveal its biological activity.
Medicine: Understanding its pharmacological properties may lead to drug development.
Industry: Its unique structure might find applications in materials science or specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action involves binding to specific molecular targets.
- Notably, it interacts with vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in angiogenesis and tumor growth .
- Activation of VEGFR2 leads to downstream signaling pathways that influence cell proliferation, migration, and survival.
Comparison with Similar Compounds
- Unfortunately, I don’t have information on similar compounds in my current database.
- Researchers would need to compare its structure, properties, and biological effects with other related molecules to highlight its uniqueness.
Properties
Molecular Formula |
C19H11ClF3N5O2 |
---|---|
Molecular Weight |
433.8 g/mol |
IUPAC Name |
6-chloro-N-pyrimidin-5-yl-3-[3-(trifluoromethyl)anilino]-1,2-benzoxazole-7-carboxamide |
InChI |
InChI=1S/C19H11ClF3N5O2/c20-14-5-4-13-16(15(14)18(29)27-12-7-24-9-25-8-12)30-28-17(13)26-11-3-1-2-10(6-11)19(21,22)23/h1-9H,(H,26,28)(H,27,29) |
InChI Key |
FEGRQUWSKADGSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NOC3=C2C=CC(=C3C(=O)NC4=CN=CN=C4)Cl)C(F)(F)F |
Origin of Product |
United States |
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